n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine
Description
N1,N1-Dimethyl-N4-(2-methylbutyl)benzene-1,4-diamine (referred to as L2-b in multiple studies) is a bifunctional small molecule designed to target metal-amyloid-β (metal-Aβ) species implicated in Alzheimer’s disease (AD) pathogenesis. Its structure comprises:
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(2-methylbutyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H22N2/c1-5-11(2)10-14-12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3 |
InChI Key |
HFUKDWNBEZITFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method is the alkylation of benzene-1,4-diamine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- L2-b vs. L2-a : Dimethylation in L2-b enhances stability without compromising bifunctionality. L2-b reduces Aβ neurotoxicity by 40% in vitro compared to 25% for L2-a .
- L2-b vs. L1 : L2-b’s methyl substitution eliminates hydrolysis susceptibility, enabling in vivo testing, whereas L1 degrades within hours in aqueous solutions .
- Role of Substituents : Pyridinylmethyl groups in L2-b facilitate coordination with metal ions, while aromatic substituents (e.g., trifluoromethyl) may improve pharmacokinetics but require validation in AD models .
Biological Activity
N1,N1-Dimethyl-N4-(2-methylbutyl)benzene-1,4-diamine, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and safety profile.
- IUPAC Name : this compound
- Molecular Formula : C12H18N2
- CAS Number : [Not provided in search results]
- Molecular Weight : 190.29 g/mol
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research suggests that it may act as an inhibitor of certain enzymatic pathways involved in cell signaling and proliferation.
Inhibition of Enzymatic Activity
Studies indicate that compounds similar to this compound can inhibit enzymes such as protein kinases and phosphatases, which are crucial for cell cycle regulation and apoptosis. This inhibition can lead to altered cellular responses, potentially impacting cancer cell viability.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced cell proliferation | |
| Antioxidant Properties | Scavenging free radicals | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies
Several case studies have explored the biological effects of this compound:
- Study 1 : A study investigated the compound's effect on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.
- Study 2 : Another research focused on its antioxidant capacity. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential role in mitigating oxidative stress.
Safety Profile
Safety assessments are crucial for evaluating the therapeutic potential of any compound. Preliminary toxicological studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its toxicity and side effects.
Toxicity Studies Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1,N1-Dimethyl-N4-(2-methylbutyl)benzene-1,4-diamine, and how can reaction yields be maximized?
- Methodology : Synthesis typically involves alkylation of 1,4-phenylenediamine derivatives. For example, reacting 1,4-diaminobenzene with 2-methylbutyl halides under nucleophilic substitution conditions. Catalysts like palladium or copper complexes may enhance efficiency, while temperature control (e.g., 60–80°C) minimizes side reactions. Purification via column chromatography or recrystallization improves yield and purity .
- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/water mixtures for recrystallization).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- NMR : Analyze and spectra for characteristic peaks: dimethyl groups (δ ~2.2–2.5 ppm, singlet) and 2-methylbutyl chain (δ ~0.8–1.6 ppm, multiplet). Aromatic protons appear as doublets (δ ~6.5–7.5 ppm) .
- IR : Look for N-H stretches (~3300 cm) and C-N vibrations (~1250 cm).
- MS : Confirm molecular weight via ESI-MS, expecting [M+H] at m/z 263.2 .
Q. What safety protocols are critical when handling This compound in laboratory settings?
- Guidelines : Use fume hoods for synthesis due to potential amine volatility. Wear nitrile gloves and eye protection to avoid dermal/ocular exposure. Store in airtight containers under inert gas (N) to prevent oxidation. Refer to SDS for spill management and first-aid measures .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylbutyl substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bulky 2-methylbutyl group may hinder electrophilic substitution at the N4 position, favoring regioselective reactions at N1. Computational studies (DFT) can map electron density distribution to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Experimental Validation : Compare reaction rates with analogs (e.g., ethyl vs. tert-butyl substituents) using kinetic profiling .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-Response Analysis : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines to identify concentration-dependent effects.
- Metabolite Profiling : Use HPLC-MS to detect degradation products that may confound activity readings .
- Structural Confirmation : Verify sample purity via X-ray crystallography to rule out polymorphic interference .
Q. Can computational tools predict polymorphic forms of This compound, and how do these forms impact material properties?
- Methodology : Employ Crystal Structure Prediction (CSP) software (e.g., Mercury) to model packing arrangements. Validate with PXRD and DSC to correlate polymorphism with solubility and thermal stability. For example, a 2011 study on analogous diamines revealed distinct melting points (ΔT ~15°C) between polymorphs .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors) at the molecular level?
- Techniques :
- Docking Simulations : Use AutoDock Vina to predict binding affinities with cytochrome P450 isoforms.
- Kinetic Assays : Measure inhibition constants () via fluorescence quenching or SPR .
- Case Study : A 2023 study on similar diamines showed competitive inhibition of tyrosinase () due to chelation of copper ions in the active site .
Methodological Resources
- Synthetic Optimization : Refer to ICReDD’s reaction design platform for AI-driven condition screening .
- Computational Modeling : COMSOL Multiphysics integrates reaction kinetics and fluid dynamics for reactor design .
- Safety Compliance : Align with REACH guidelines for hazard communication and risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
